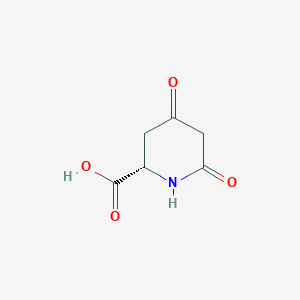

(2S)-4,6-dioxopiperidine-2-carboxylic Acid

説明

(2S)-4,6-dioxopiperidine-2-carboxylic Acid is a piperidine derivative characterized by its unique structure, which includes two keto groups and a carboxylic acid functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,6-dioxopiperidine-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization and oxidation steps to introduce the keto groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反応の分析

Types of Reactions: (2S)-4,6-dioxopiperidine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride for acyl chloride formation and subsequent reactions with amines or alcohols.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.

科学的研究の応用

(2S)-4,6-dioxopiperidine-2-carboxylic acid is a chemical compound with diverse applications, particularly in the synthesis of pharmaceuticals and other organic molecules. It serves as a building block in creating complex structures with biological activity .

Pharmaceutical Applications

- Pomolidomide Synthesis Dosage forms of pomolidomide, also known as CC-4047 or 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione, utilize this compound . Pomolidomide is an immunomodulatory compound with diversified pharmacological properties that make it useful in treating, preventing, and/or managing various diseases or disorders .

- Treatments Pomolidomide can treat conditions such as cancer, pain, macular degeneration, skin diseases, pulmonary disorders, asbestos-related disorders, parasitic diseases, immunodeficiency disorders, CNS disorders, CNS injury, and other diseases .

Synthesis of complex molecules

- (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (S)-1-Boc-4-oxopiperidine-2-carboxylic acid is used in peptide synthesis .

*N-*Acyl-glutarimides can be reductively cross-coupled with alkyl amine-derived pyridinium salts, which is achieved through reductive cross-coupling of carboxylic acids activated as N-acyl-glutarimides with alkyl amine-derived pyridinium salts . This method has been applied in the synthesis of several drugs, including pipequaline .

Reactions

- (γ)-Lactonization Directs γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates . The system relies on a chiral Mn catalyst that activates aqueous hydrogen peroxide to promote intramolecular lactonization under mild conditions, via carboxylate binding to the metal center .

- Decarboxylative Radical Coupling Carbene and photocatalyst co-catalyzed radical coupling of acyl electrophile and a radical precursor is emerging as an attractive method for ketone synthesis .

- Mixed Anhydrides this compound may be converted into N-(2-quinolylcarbonyl)-L-asparagine (quinargine) by reaction with asparagine . Quinargine is a valuable intermediate for manufacturing pharmacologically active compounds suitable for treating viral infections, especially those caused by HIV or other retroviruses .

- Reductive Amination Catalytic tactics have led to advancements in the reductive aminations of carboxylic acids .

作用機序

The mechanism of action of (2S)-4,6-dioxopiperidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto and carboxylic acid groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.

類似化合物との比較

(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid: Another piperazine derivative with similar structural features but different biological activities.

4-carboxy-4-anilidopiperidine: A compound with a similar piperidine core but different functional groups, leading to distinct applications and properties.

Uniqueness: (2S)-4,6-dioxopiperidine-2-carboxylic Acid is unique due to its specific combination of keto and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar molecules.

生物活性

(2S)-4,6-dioxopiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 9549046

The presence of both dioxo and carboxylic functional groups contributes to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with nucleic acid synthesis.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Effects

Several studies have evaluated the antimicrobial activity of this compound against pathogenic bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Mycobacterium tuberculosis | 4 |

The compound's effectiveness against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential applications in treating tuberculosis.

Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of this compound using various assays, including ABTS and DPPH radical scavenging tests. Results indicate that the compound exhibits moderate antioxidant activity comparable to known antioxidants such as ascorbic acid.

Anti-inflammatory and Anticancer Properties

Emerging research suggests that this compound may have anti-inflammatory effects by modulating cytokine production. Additionally, it has shown promise in preliminary cancer studies where it inhibited tumor cell proliferation in vitro.

Case Studies and Clinical Relevance

- Case Study on Antimicrobial Resistance : A recent study highlighted the role of this compound in overcoming antibiotic resistance in Staphylococcus aureus by enhancing the efficacy of conventional antibiotics through synergistic effects .

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of this compound in treating infections. Results indicated no significant toxicity at therapeutic doses, supporting further clinical development .

- Potential for Drug Development : The unique structural features of this compound make it a candidate for developing novel therapeutics targeting bacterial infections and oxidative stress-related diseases .

特性

IUPAC Name |

(2S)-4,6-dioxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOAUMVDGKPIAF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872521-99-8 | |

| Record name | (2S)-4,6-dioxopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。